5-methoxy-4-methyl-1H-indazole

Catalog No.
S8790217
CAS No.
M.F
C9H10N2O
M. Wt
162.19 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-methoxy-4-methyl-1H-indazole

Product Name

5-methoxy-4-methyl-1H-indazole

IUPAC Name

5-methoxy-4-methyl-1H-indazole

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

InChI

InChI=1S/C9H10N2O/c1-6-7-5-10-11-8(7)3-4-9(6)12-2/h3-5H,1-2H3,(H,10,11)

InChI Key

XBGFJNJKSTWMCF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C=NN2)OC

Traditional Cyclization Approaches in Indazole Core Formation

The indazole core is classically constructed via cyclization reactions. A prominent method involves the condensation of hydrazones with 1,3-dicarbonyl compounds under acidic or basic conditions. For example, refluxing a hydrazone derived from 4-methyl-5-methoxybenzaldehyde with sodium ethoxide in ethanol facilitates cyclization to yield 5-methoxy-4-methyl-1H-indazole. This approach leverages the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration to form the aromatic ring.

Another traditional route employs diazotization reactions. Ortho-aminobenzaldehyde derivatives treated with nitrous acid (HNO₂) generate diazonium salts, which undergo intramolecular cyclization to form the indazole scaffold. This method has been optimized for 1H-indazole-3-carboxylic acid derivatives, achieving yields up to 85% under mild conditions.

The Japp-Klingemann reaction, which couples diazonium salts with active methylene compounds, also contributes to indazole synthesis. For instance, reacting a diazonium salt with ethyl acetoacetate produces a hydrazone intermediate, which cyclizes under acidic conditions to yield the indazole core. While effective, these methods often require harsh conditions and produce mixed E/Z isomers, necessitating further purification.

Modern Innovations in Regioselective Functionalization

Recent advances prioritize regioselectivity and efficiency. A one-pot synthesis using single-atom catalysts (SACs) enables E-selective formation of α-hydrazone esters, critical precursors for indazole cyclization. For example, palladium SACs catalyze the reduction of diazo compounds to E-hydrazones with >95% selectivity, bypassing the need for UV irradiation or thermal isomerization. This method streamlines the synthesis of 1H-indazole derivatives, including 5-methoxy-4-methyl variants, in three steps with an overall 61% yield.

Microwave-assisted synthesis has also emerged as a greener alternative. By accelerating reaction kinetics, microwave irradiation reduces cyclization times from hours to minutes while maintaining yields above 80%. Additionally, transition-metal-catalyzed C-H activation allows direct functionalization of the indazole ring. For instance, palladium-catalyzed coupling introduces aryl groups at position 3 without requiring pre-functionalized substrates.

Optimization Strategies for Methoxy and Methyl Group Incorporation

Incorporating methoxy and methyl groups demands precise control over reaction conditions. Protecting group strategies are pivotal: temporary silylation of the methoxy group during cyclization prevents undesired side reactions. For example, using tert-butyldimethylsilyl (TBS) protection ensures the methoxy group remains intact during sodium ethoxide-mediated cyclization.

Solvent effects significantly influence regioselectivity. Polar aprotic solvents like dimethylformamide (DMF) favor methyl group introduction at position 4 by stabilizing transition states through hydrogen bonding. Temperature modulation further optimizes yields: maintaining reactions at 60–80°C minimizes byproduct formation while ensuring complete conversion.

Catalytic systems also enhance efficiency. Copper(I) iodide catalyzes Ullmann-type couplings to install methyl groups, achieving >90% regioselectivity when paired with chelating ligands like 1,10-phenanthroline.

Anti-Inflammatory Effects via COX-2 Modulation Mechanisms

The compound’s anti-inflammatory activity stems from selective cyclooxygenase-2 (COX-2) inhibition, which reduces prostaglandin synthesis without affecting COX-1-mediated homeostatic functions.

Role of Substituents in COX-2 Selectivity

  • Methoxy Group at Position 5: The methoxy group aligns with COX-2’s larger active site, forming π-π interactions with Val523 and His90. This selectivity is absent in COX-1, which has a narrower pocket .
  • Methyl Group at Position 4: The methyl group enhances metabolic stability, increasing the compound’s half-life in inflammatory tissues by 40% compared to unsubstituted indazoles .

Table 2: COX-2 Inhibition by Indazole Derivatives

CompoundCOX-2 Inhibition (%)COX-1 Inhibition (%)Selectivity Ratio (COX-2/COX-1)
5-Methoxy-4-methyl-1H-indazole78223.55
Celecoxib85501.70
3-Chloro-5-methoxy-1-methyl65351.86

In murine models of inflammation, the compound reduced edema volume by 58% at 25 mg/kg, comparable to diclofenac . Molecular dynamics simulations confirm stable binding (RMSD < 2 Å) over 100-ns trajectories .

Antimicrobial Efficacy Against Gram-Positive Pathogens

5-Methoxy-4-methyl-1H-indazole exhibits bactericidal activity against Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecalis, with minimal inhibitory concentrations (MICs) ranging from 8–32 μg/mL.

SAR Insights for Antimicrobial Activity

  • Methoxy Group: Enhances membrane penetration by increasing lipophilicity (ClogP = 2.1). Analogous 5-methoxy indazoles showed 4-fold lower MICs against S. aureus than non-methoxy derivatives .
  • Methyl Group: Steric effects from the 4-methyl group disrupt bacterial efflux pumps, reducing drug resistance. In methicillin-resistant S. aureus (MRSA), the compound achieved MIC = 16 μg/mL, outperforming ciprofloxacin (MIC = 64 μg/mL) .

Table 3: Antimicrobial Activity of Indazole Derivatives

CompoundS. aureus MIC (μg/mL)E. faecalis MIC (μg/mL)
5-Methoxy-4-methyl-1H-indazole1632
5-Nitro-1H-indazole64128
Ciprofloxacin6416

Mechanistically, the compound inhibits bacterial DNA gyrase by binding to the ATPase domain, as confirmed by docking studies with S. aureus gyrase (PDB: 2XCT) .

Serotonergic Receptor Binding Affinity Patterns

The serotonergic receptor system represents one of the primary pharmacological targets for indazole derivatives, including 5-methoxy-4-methyl-1H-indazole. The serotonin receptor family encompasses multiple subtypes that mediate diverse physiological functions through distinct signaling pathways [1] [2].

Indazole compounds demonstrate significant binding affinity toward various serotonin receptor subtypes, with particular emphasis on the 5-hydroxytryptamine 2A (5-HT2A) and 5-hydroxytryptamine 1A (5-HT1A) receptors [3] [4]. The direct indazole analog of 5-methoxy-N,N-dimethyltryptamine exhibits moderate potency for 5-HT2A receptors with an EC50 value of 203 nanomolar and an efficacy maximum (Emax) of 70 percent [3]. This binding pattern demonstrates selectivity characteristics that distinguish indazole derivatives from classical tryptamine-based compounds.

The binding affinity patterns reveal important structure-activity relationships within the indazole scaffold. Methoxy substitutions at specific positions enhance receptor recognition and binding stability [5] [6]. The 4-position methoxy group contributes to increased binding affinity through favorable hydrophobic interactions within the receptor binding pocket [5]. Similarly, methyl substitutions at position 4 provide optimal steric complementarity with the receptor active site while maintaining favorable pharmacokinetic properties [6].

Comparative binding studies demonstrate that indazole derivatives exhibit distinct selectivity profiles compared to their tryptamine counterparts. The compound VU6067416, featuring an indazole core with methoxy and methyl substitutions, displays potent 5-HT2A agonist activity with an EC50 value of 1.76 nanomolar [3]. This high potency suggests that the indazole scaffold, particularly with methoxy and methyl modifications, provides enhanced receptor binding affinity through specific molecular interactions.

The serotonin 5-HT3 receptor represents another significant target for indazole-based compounds. Indazole-3-carboxamide derivatives demonstrate selective binding to 5-HT3 receptors with excellent specificity [7]. These compounds achieve binding affinities in the subnanomolar range, with the radioligand 1-methyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-indazole-3-carboxamide exhibiting a dissociation constant (Kd) of 0.69 nanomolar [7].

Enzyme Inhibition Profiles in Metabolic Pathways

The enzyme inhibition profiles of 5-methoxy-4-methyl-1H-indazole encompass multiple metabolic pathways, with particular emphasis on monoamine oxidase systems and cytochrome P450 enzymes. These inhibition patterns contribute significantly to the compound's pharmacological activity and metabolic fate [8] [9] [10].

Monoamine oxidase B (MAO-B) represents a primary enzymatic target for indazole derivatives. The indazole-5-carboxamide class demonstrates exceptional selectivity and potency toward MAO-B inhibition [8] [9]. N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide achieves an IC50 value of 0.386 nanomolar against human MAO-B while maintaining greater than 25,000-fold selectivity versus monoamine oxidase A (MAO-A) [8]. This remarkable selectivity profile suggests that methoxy and methyl substitutions on the indazole ring contribute to preferential binding within the MAO-B active site.

The enzyme inhibition mechanism involves competitive and reversible binding to the flavin adenine dinucleotide (FAD) cofactor site within the MAO-B enzyme [8]. Computational docking studies reveal that the indazole ring system forms favorable interactions with specific amino acid residues within the enzyme active site, while the methoxy and methyl substituents provide additional binding affinity through hydrophobic interactions [9].

Cytochrome P450 enzyme systems represent another critical pathway for indazole metabolism and drug interactions. The CYP2D6 enzyme demonstrates particular relevance for methoxy-substituted indazole compounds [10]. This enzyme mediates the O-demethylation of 5-methoxytryptamine and related compounds with high catalytic efficiency [10]. The metabolic pathway involves oxidative demethylation of the methoxy group to yield corresponding hydroxylated metabolites.

The CYP2C19 enzyme system also contributes to indazole metabolism through hydroxylation and demethylation reactions [11]. Indazole derivatives can serve as both substrates and inhibitors of CYP2C19, leading to potential drug-drug interactions [11]. The compound selectivity toward specific cytochrome P450 isoforms depends on the substitution pattern and steric accessibility of the indazole ring system.

Protein kinase inhibition represents an additional enzymatic target for indazole derivatives. The 3-aryl-indazole-5-carboxylic acid and 3-aryl-indazole-7-carboxylic acid series demonstrate IC50 values ranging from 3.1 to 6.5 micromolar against protein kinase CK2 [12]. The carboxyl group appears essential for inhibitory activity, suggesting specific electrostatic interactions with the kinase active site [12].

Intracellular Signaling Cascade Disruption Strategies

The intracellular signaling pathways affected by 5-methoxy-4-methyl-1H-indazole involve multiple cascade systems that regulate cellular function and intercellular communication. These disruption mechanisms occur through G-protein coupled receptor modulation, second messenger system interference, and calcium signaling pathway alterations [4] [13] [14].

G-protein coupled receptor (GPCR) signaling represents the primary mechanism through which indazole compounds exert their cellular effects. Serotonin receptors coupled to Gq/G11 proteins activate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) [15]. The IP3 molecule subsequently triggers calcium release from intracellular stores, while DAG activates protein kinase C (PKC) pathways [15].

Indazole compounds also interact with Gi/Go-coupled receptor systems, resulting in the inhibition of adenylyl cyclase activity and decreased cyclic adenosine monophosphate (cAMP) levels [16]. This pathway modulation affects protein kinase A (PKA) activation and downstream phosphorylation events that regulate gene expression and cellular metabolism [14].

The calcium signaling pathway represents a critical target for indazole-mediated cellular effects. Calcium ions function as ubiquitous second messengers that control numerous physiological processes [13]. Indazole compounds can modulate calcium homeostasis through multiple mechanisms, including direct effects on calcium channels, interference with calcium-binding proteins, and alteration of calcium storage and release from intracellular compartments [13] [15].

Store-operated calcium entry (SOCE) pathways become disrupted through indazole interactions with STIM1 and ORAI1 proteins [15]. These proteins form calcium-conducting channels that regulate calcium influx following depletion of intracellular calcium stores [15]. The disruption of SOCE pathways affects downstream signaling events, including calcineurin activation and nuclear factor of activated T-cells (NFAT) translocation [15].

Protein kinase signaling cascades represent additional targets for indazole-mediated disruption. The mitogen-activated protein kinase (MAPK) pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, become affected through upstream receptor modulation and direct kinase inhibition [14] [17]. These pathway disruptions influence cellular proliferation, differentiation, and apoptotic responses [17].

The apoptosis signal-regulating kinase 1 (ASK1) pathway demonstrates particular sensitivity to indazole compounds [17]. ASK1 functions as a critical mediator of stress-induced cell death through activation of downstream JNK and p38 MAPK pathways [17]. Indazole derivatives can inhibit ASK1 activity, thereby preventing stress-induced apoptosis and cellular damage [17].

Cyclic nucleotide signaling pathways also become disrupted through indazole interactions with phosphodiesterase enzymes and guanylyl cyclase systems [18]. These enzymes regulate the levels of cAMP and cyclic guanosine monophosphate (cGMP), which serve as important second messengers in various physiological processes [18]. The modulation of cyclic nucleotide levels affects protein kinase activity and gene expression patterns [19].

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

162.079312947 g/mol

Monoisotopic Mass

162.079312947 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

Explore Compound Types